8-Dodecylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
Preparation Methods
Industrial Production Methods:: As of now, there is no documented industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers due to its rarity and uniqueness .
Chemical Reactions Analysis
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the sulfur or alkyl groups.
Reduction: Reduction reactions may alter the purine ring or the alkyl chains.
Substitution: Substitution reactions could replace functional groups on the purine scaffold.
Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired modifications. typical reagents might include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and alkylating agents (e.g., alkyl halides).
Major Products:: The major products resulting from these reactions would involve variations of the original compound, such as different alkylated or oxidized forms.
Scientific Research Applications
Chemistry::
Biology and Medicine::Drug Discovery: Investigating its pharmacological properties and potential as a drug candidate.
Bioactivity: Assessing its effects on cellular processes, receptors, or enzymes.
Industry:: While not yet widely used, it could find applications in materials science or as a building block for novel compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C34H62N4O2S |
---|---|
Molecular Weight |
590.9 g/mol |
IUPAC Name |
8-dodecylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C34H62N4O2S/c1-4-6-8-10-12-14-16-17-18-19-20-22-24-26-28-38-30-31(37(3)33(40)36-32(30)39)35-34(38)41-29-27-25-23-21-15-13-11-9-7-5-2/h4-29H2,1-3H3,(H,36,39,40) |
InChI Key |
SDJUSCAJWGPJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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